Conformational Rigidity and 3D Shape: Spirocyclic [4.5] Scaffold vs. Monocyclic Piperidine or Tetrahydrofuran Analogs
1-Oxa-8-azaspiro[4.5]decan-3-ol possesses a conformationally restricted spirocyclic core that locks the molecule into a rigid 3D orientation, which is absent in flexible monocyclic analogs such as N-substituted piperidines or tetrahydrofurans. This rigidity enhances target selectivity and reduces entropic penalties upon binding to protein pockets [1]. Quantitative metrics: The spiro[4.5]decane system has zero rotatable bonds (PubChem computed property), whereas monocyclic analogs like N-methylpiperidin-4-ol have multiple rotatable bonds [2].
| Evidence Dimension | Rotatable Bond Count (conformational flexibility) |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | N-Methylpiperidin-4-ol (monocyclic analog) has multiple rotatable bonds |
| Quantified Difference | Complete restriction of rotational freedom in target compound vs. conformational flexibility in monocyclic analog |
| Conditions | Computed physicochemical property (PubChem) based on 2D structure |
Why This Matters
Lower rotatable bond count correlates with improved oral bioavailability and target specificity in drug discovery, making the spirocyclic scaffold a superior choice for CNS drug design.
- [1] Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical and Pharmaceutical Bulletin, 43(5), 842-852. DOI: 10.1248/cpb.43.842 View Source
- [2] PubChem. (2025). 1-Oxa-8-azaspiro[4.5]decan-3-ol. CID 45083200. Computed Properties. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-Oxa-8-azaspiro_4.5_decan-3-ol View Source
